COMT Inhibition Profile: 3-Bromo-6-methoxybenzene-1,2-diol Demonstrates No Inhibitory Activity at 1 mM, Unlike Other Catechol Derivatives
In a comparative analysis of catechol O-methyltransferase (COMT) inhibition, 3-bromo-6-methoxybenzene-1,2-diol was found to have no inhibitory activity against rat liver COMT at a concentration of 1 mM . This stands in stark contrast to many other catechol derivatives, such as tolcapone and entacapone, which are potent COMT inhibitors with IC50 values in the nanomolar range. The absence of activity is a critical differentiation factor for researchers studying COMT-related pathways or seeking to avoid off-target COMT inhibition in their assays .
| Evidence Dimension | COMT Inhibition Activity |
|---|---|
| Target Compound Data | No inhibitory activity at 1 mM |
| Comparator Or Baseline | Tolcapone and entacapone (known COMT inhibitors) have IC50 values in the nanomolar range |
| Quantified Difference | Target compound is inactive vs. comparators that are potent inhibitors |
| Conditions | Rat liver COMT assay, compound concentration 1 mM |
Why This Matters
This lack of COMT inhibition is a key selection criterion for researchers requiring a brominated catechol that will not interfere with catecholamine metabolism pathways, unlike many other catechol-based tools.
